2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Medicinal Chemistry Scaffold Differentiation Regioisomer Comparison

Procure a validated dihydrofuropyridine scaffold for medicinal chemistry. This intermediate is a core element in patent families for GPR119 modulators (e.g., US8809361B2) and tyrosine kinase inhibitors (e.g., US20040235867), ensuring alignment with established SAR. The [2,3-c] fusion and reactive 3-hydroxyl handle are essential for target engagement, a profile not matched by regioisomers. - Enables direct synthesis of patent-derived GPR119 agonists for metabolic disease research. - Provides a privileged, rigid bicyclic core for generating kinase-focused compound libraries. - Commercial 96% purity with full analytical support (NMR, HPLC, GC) ensures batch-to-batch consistency for scale-up.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 106531-53-7
Cat. No. B011355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[2,3-c]pyridin-3-ol
CAS106531-53-7
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=NC=C2)O
InChIInChI=1S/C7H7NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3,6,9H,4H2
InChIKeyPPTDIKMUCVBKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuro[2,3-c]pyridin-3-ol: Key Scaffold in Drug Discovery


2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS 106531-53-7) is a heterocyclic compound with the molecular formula C7H7NO2 . It is characterized by a fused dihydrofuran and pyridine ring system, which incorporates a hydroxyl group at the 3-position . This compound is primarily utilized as a versatile synthetic intermediate and core scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various biological pathways .

Furo[2,3-c]pyridine scaffold — core building block for medicinal chemistry and drug discovery programs
3-Hydroxyl functional handle — enables esterification, etherification, and activation for diverse derivatization
Patent-validated scaffold — cited in GPR119 modulator and tyrosine kinase inhibitor patent families

2,3-Dihydrofuro[2,3-c]pyridin-3-ol: Irreplaceable Structural Features


Direct substitution of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol with closely related analogs, such as the regioisomer 2,3-dihydrofuro[3,2-c]pyridine or the unsaturated furo[2,3-c]pyridine, is not feasible without altering critical chemical and biological properties . The [2,3-c] ring fusion pattern and the presence of the 3-hydroxyl group are structural determinants that govern its reactivity and interaction with specific biological targets, as evidenced by its use as a key scaffold in GPR119 receptor modulator and tyrosine kinase inhibitor patents [1][2]. Furthermore, the compound's physical form and commercial availability at specific purities (e.g., 96-98%) are not universally matched by its analogs, directly impacting experimental reproducibility and procurement logistics .

Regioisomer The [3,2-c] ring fusion isomer lacks the patent-aligned [2,3-c] scaffold identity; target-class SAR may not transfer.
De-oxy analog Removing the 3-hydroxyl group eliminates the primary derivatization handle, limiting synthetic utility for library production.
Purity gap Unsaturated furo[2,3-c]pyridine is typically specified at 95%, which may introduce impurity-related interference in sensitive assays.

2,3-Dihydrofuro[2,3-c]pyridin-3-ol vs. Closest Analogs: Evidence


Regioisomer Comparison: [2,3-c] vs. [3,2-c] Ring Fusion

2,3-Dihydrofuro[2,3-c]pyridin-3-ol is distinguished from its regioisomer, 2,3-dihydrofuro[3,2-c]pyridine, by both its unique [2,3-c] ring fusion and the presence of a synthetically enabling 3-hydroxyl group . This structural difference is not merely cosmetic; the [2,3-c] scaffold is specifically claimed in major patent families for GPR119 receptor modulation, whereas the [3,2-c] isomer is not the primary focus of this key therapeutic area [1]. The target compound's molecular weight (137.14 g/mol) also differs from the regioisomer (121.14 g/mol) due to the additional oxygen atom from the hydroxyl group, altering its physicochemical profile .

Regioisomer Identity
Class-level
[2,3-c] vs [3,2-c] ring fusion; MW 137.14 vs 121.14
Scaffold identity aligns with GPR119 modulator patent family claims
+16.00 MW difference from 3-hydroxyl group; patent US8809361B2
Medicinal Chemistry Scaffold Differentiation Regioisomer Comparison

Purity Benchmarking Against Unsaturated Analog

For procurement, 2,3-Dihydrofuro[2,3-c]pyridin-3-ol is routinely available from multiple vendors at high purities of 96% to 98%, with specific batch-level QC data (NMR, HPLC, GC) available upon request . This contrasts with the unsaturated analog, furo[2,3-c]pyridine (CAS 19539-50-5), which is typically listed with a lower minimum purity specification of 95% and fewer vendors offering batch-specific analytical certificates . This difference in purity specification can directly impact the success of sensitive downstream reactions and the reproducibility of biological assays.

Purity Specification
Data to verify
96–98% vs 95%
Higher purity specification may reduce impurity-related assay interference
Vendor specifications; batch QC data available on request
Chemical Synthesis Procurement Purity Analysis

Synthetic Versatility via 3-Hydroxyl Functional Handle

The presence of the 3-hydroxyl group on 2,3-Dihydrofuro[2,3-c]pyridin-3-ol provides a unique chemical handle for further derivatization that is absent in the non-hydroxylated 2,3-dihydrofuro[2,3-c]pyridine scaffold . This allows for a wider range of synthetic transformations, including esterification, etherification, and activation for nucleophilic displacement reactions, which are critical for generating diverse compound libraries in drug discovery . While specific reaction yields are not published for this exact compound, the structural feature is a class-level differentiator that expands its utility as a building block compared to its de-oxy analog.

Synthetic Handle
Class-level
3-Hydroxyl enables esterification, etherification, and nucleophilic displacement
May support broader derivatization pathways than de-oxy analog
Class-level inference; specific reaction yields not published
Organic Synthesis Functionalization Reactivity

2,3-Dihydrofuro[2,3-c]pyridin-3-ol: Validated Applications


GPR119 Receptor Modulator Synthesis

Procure this compound as a key starting material or scaffold for the synthesis of novel GPR119 receptor modulators. The [2,3-c]dihydrofuropyridine core is a critical structural element in a major patent family (e.g., US8809361B2) targeting this receptor for the treatment of diabetes and obesity [1]. Using the specific 2,3-Dihydrofuro[2,3-c]pyridin-3-ol ensures alignment with established structure-activity relationships (SAR) for this target class.

Tyrosine Kinase Inhibitor Development

Utilize 2,3-Dihydrofuro[2,3-c]pyridin-3-ol as a privileged scaffold for generating libraries of potential tyrosine kinase inhibitors. Its structure is explicitly claimed in patent literature (e.g., US20040235867) as part of compounds designed to inhibit, regulate, and/or modulate tyrosine kinase signal transduction, which is relevant for oncology and inflammatory disease research [2]. The 3-hydroxyl group provides a convenient point for attachment of diverse pharmacophores.

Heterocyclic Library Building Block

Employ 2,3-Dihydrofuro[2,3-c]pyridin-3-ol as a high-purity (96-98%) building block for the parallel synthesis of diverse heterocyclic compound libraries . The presence of both a hydroxyl group and a basic pyridine nitrogen in a rigid bicyclic framework makes it an ideal core for exploring chemical space, with the high commercial purity minimizing the risk of side reactions and ensuring reproducibility in library production.

Consistent Quality Intermediate for Process Chemistry

Source this compound as a reliable intermediate for larger-scale synthesis where batch-to-batch consistency is paramount. Multiple vendors offer the compound with defined purity levels (96-98%) and provide supporting analytical data (NMR, HPLC, GC) . This ensures that the procurement of this specific CAS number (106531-53-7) supports reproducible results in process development, a feature not always guaranteed with less common analogs.

Application
Selection Property
Validation Focus
GPR119 modulator research
Scaffold patent alignment
Receptor modulation endpoints and SAR studies
Kinase inhibitor studies
Hydroxyl derivatization handle
Kinase panel selectivity and signal transduction assays
Heterocyclic library synthesis
High-purity building block
Reaction reproducibility and side-reaction minimization
Process chemistry intermediate
Batch-to-batch consistency
Analytical specification verification across vendors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.